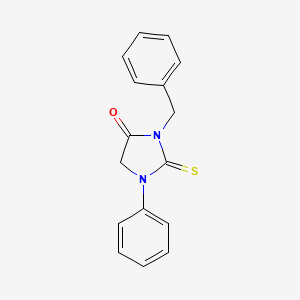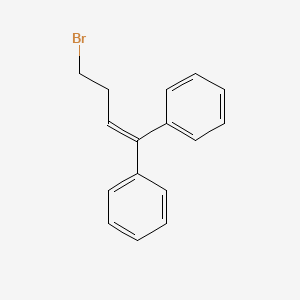![molecular formula C16H14O3 B8694021 2-[4-(4-acetylphenyl)phenyl]acetic acid](/img/structure/B8694021.png)
2-[4-(4-acetylphenyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-acetylphenyl)phenyl]acetic acid, also known by its chemical name this compound, is a compound with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Preparation Methods
The synthetic routes and reaction conditions for 2-[4-(4-acetylphenyl)phenyl]acetic acid are not extensively detailed in the available literature. it is known that the compound can be synthesized through organic synthesis methods involving the acetylation of biphenyl derivatives
Chemical Reactions Analysis
2-[4-(4-acetylphenyl)phenyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(4-acetylphenyl)phenyl]acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is utilized in biological studies to understand its effects on various biological systems.
Medicine: Research involving this compound explores its potential therapeutic applications and interactions with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-acetylphenyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
2-[4-(4-acetylphenyl)phenyl]acetic acid can be compared with other similar compounds, such as:
4’-Acetylbiphenyl-4-acetic acid: This compound shares a similar structure but may have different functional groups and properties.
Biphenyl derivatives: Various biphenyl derivatives can be compared based on their chemical structure and reactivity.
Properties
Molecular Formula |
C16H14O3 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-[4-(4-acetylphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H14O3/c1-11(17)13-6-8-15(9-7-13)14-4-2-12(3-5-14)10-16(18)19/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
SNFKDDPUNFGXEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


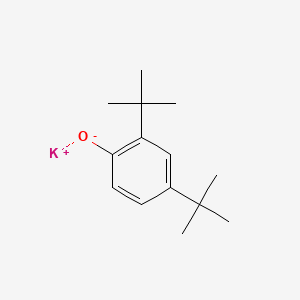
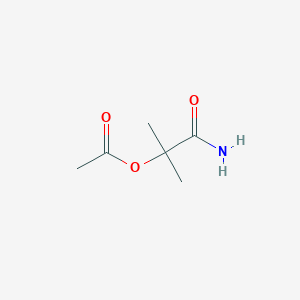
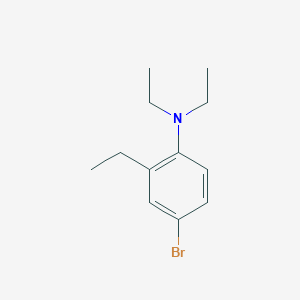
![3-[4-(Trifluoromethyl)phenyl]pentan-3-amine](/img/structure/B8693956.png)
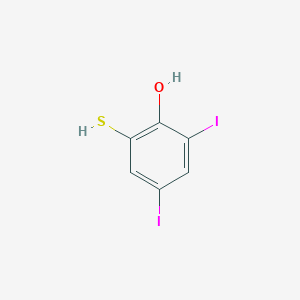

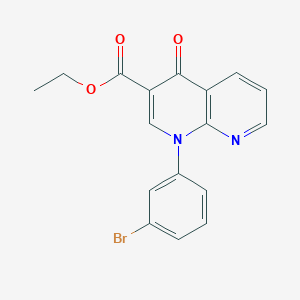
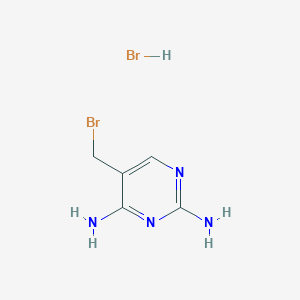
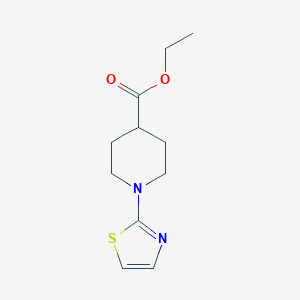
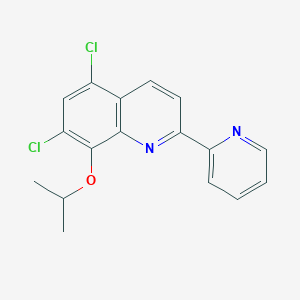
![N-[(2-Chlorophenyl)methyl]hydroxylamine](/img/structure/B8694008.png)
